Phenol, p-nitro-, magnesium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
64047-81-0 |
|---|---|
Molecular Formula |
C12H8MgN2O6 |
Molecular Weight |
300.51 g/mol |
IUPAC Name |
magnesium;4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
InChI Key |
RMTLGSJOIWKFEM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mg+2] |
Related CAS |
100-02-7 (Parent) |
Origin of Product |
United States |
Nomenclature and Systemic Chemical Designation of Phenol, P Nitro , Magnesium Salt
IUPAC and Common Academic Synonyms: Magnesium p-Nitrophenolate
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to IUPAC nomenclature, the official name for this compound is magnesium;4-nitrophenolate (B89219) . nih.gov This name precisely describes the components of the salt: a magnesium ion and two 4-nitrophenolate anions.
In academic and research literature, the compound is commonly referred to as Magnesium p-Nitrophenolate . ontosight.ai This name is a more conventional representation, clearly indicating it is a magnesium salt of p-nitrophenol. Other synonyms used to identify this compound include p-Nitrophenol magnesium salt and magnesium bis(4-nitrophenolate). nih.gov
The structure of Phenol (B47542), p-nitro-, magnesium salt consists of one magnesium cation (Mg²⁺) bonded to two p-nitrophenolate anions. ontosight.ai The p-nitrophenolate anion is derived from p-nitrophenol, a phenol molecule with a nitro group (-NO₂) positioned at the para (opposite) position on the benzene (B151609) ring relative to the hydroxyl group. ontosight.aiwikipedia.org
Table 1: Chemical Identifiers for Phenol, p-nitro-, magnesium salt
| Identifier | Value |
|---|---|
| IUPAC Name | magnesium;4-nitrophenolate nih.gov |
| Common Name | Magnesium p-Nitrophenolate ontosight.ai |
| CAS Number | 64047-81-0 nih.gov |
| Molecular Formula | C₁₂H₈MgN₂O₆ nih.govwikidata.org |
| Molecular Weight | 300.51 g/mol nih.gov |
Historical Context of Structural Elucidation and Naming Conventions
The understanding of the structure and, consequently, the naming of organomagnesium compounds has evolved significantly over time. The foundation of this field was laid by the discovery of Grignard reagents (RMgX) in the early 20th century. bethunecollege.ac.inlibretexts.org These reagents, which feature a carbon-magnesium bond, revolutionized organic synthesis. libretexts.orgwikipedia.org
The naming conventions for salts like this compound follow established principles. The cation (magnesium) is named first, followed by the anion (p-nitrophenolate). The "bis" prefix in "magnesium bis(4-nitrophenolate)" indicates the presence of two p-nitrophenolate anions for each magnesium ion, reflecting the +2 charge of the magnesium cation and the -1 charge of each phenolate (B1203915) anion. nih.gov
The structural elucidation of such compounds relies on various analytical techniques. The parent compound, 4-nitrophenol (B140041), is synthesized by the nitration of phenol. smolecule.com The subsequent reaction with a magnesium source, such as magnesium hydroxide (B78521) or magnesium carbonate, yields the magnesium salt. vulcanchem.com The precise arrangement of the atoms and the bonding between the magnesium ion and the phenolate ligands have been confirmed through methods like X-ray crystallography, which has been used to study analogous metal nitrophenolates. researchgate.net For instance, the crystal structure of magnesium bis(4-nitrophenolate) dihydrate is known to be isostructural with its sodium analogue. researchgate.net
The development of systematic naming conventions, such as those established by IUPAC, has been crucial for the clear and unambiguous communication of chemical information, moving from more common or historical names to systematic names that convey precise structural details.
Synthetic Methodologies and Preparative Chemistry of Magnesium P Nitrophenolate
Direct Synthesis Routes from p-Nitrophenol and Magnesium Precursors
The most straightforward method for preparing magnesium p-nitrophenolate involves the direct acid-base reaction between p-nitrophenol and a suitable magnesium-containing base, such as magnesium oxide, magnesium hydroxide (B78521), or magnesium alkoxides. Another direct approach is the reaction of p-nitrophenol with magnesium metal, which would result in the formation of the magnesium salt and hydrogen gas.
The generalized reaction can be represented as:
2 C₆H₅NO₃ + Mg(Base) → Mg(C₆H₄NO₃)₂ + Byproduct
The choice of solvent is critical in the synthesis of organometallic compounds, influencing reaction rates, yields, and the purity of the final product. The solubility of both the reactants (p-nitrophenol and the magnesium precursor) and the product (magnesium p-nitrophenolate) is a key factor. In the synthesis of related magnesium complexes, solvent polarity and coordinating ability have been shown to significantly affect the outcome. nih.govnih.gov
For the synthesis of magnesium p-nitrophenolate, a range of solvents could be employed. The polarity of the solvent can influence the reaction rate; for instance, reactions involving charge separation in the transition state are often accelerated in more polar solvents. nih.gov Ethereal solvents like tetrahydrofuran (B95107) (THF) are known to coordinate with magnesium ions, potentially influencing the reactivity of the magnesium precursor and the structure of the resulting product complex. nih.gov The aggregation of organomagnesium reagents is also highly dependent on the solvent, which can impact reactivity. nih.gov
Table 1: Hypothetical Solvent Effects on the Synthesis of Magnesium p-Nitrophenolate
| Solvent | Polarity | Coordinating Ability | Expected Effect on Yield | Expected Effect on Purity |
| Water | High | High | Moderate; potential for hydrolysis of product. | May require extensive purification to remove unreacted starting materials and byproducts. |
| Ethanol | High | High | Good; promotes dissolution of p-nitrophenol. | Purity may be affected by side reactions like ether formation at high temperatures. |
| Tetrahydrofuran (THF) | Medium | High | High; good solvent for magnesium precursors and stabilizes intermediates. | Generally high, as it can prevent unwanted side reactions by solvating the magnesium ion. |
| Toluene | Low | Low | Low; poor solubility of reactants may lead to slow, heterogeneous reaction. | May be high if the product precipitates out of the solution, allowing for easy separation. |
This table is illustrative and based on general principles of coordination and solvent chemistry.
Temperature and pressure are fundamental parameters that must be optimized to achieve high yields and purity in chemical synthesis. For phenolate (B1203915) salt formation, such as in the synthesis of sodium p-nitrophenolate, high temperatures and pressures are often employed to drive the reaction to completion. google.compatsnap.com For example, the synthesis of sodium p-nitrophenolate can be carried out at temperatures of 160-165 °C and pressures of 0.75-0.8 MPa. google.com
Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product. In related syntheses, optimizing the temperature has been shown to be crucial for maximizing the yield of the desired product while minimizing impurities. researchgate.net Pressure can be applied, particularly in a closed system, to increase the boiling point of the solvent, allowing the reaction to be carried out at higher temperatures. This can significantly reduce reaction times.
Table 2: Potential Effects of Temperature and Pressure on Magnesium p-Nitrophenolate Synthesis
| Temperature | Pressure | Potential Reaction Time | Potential Yield | Potential for Impurities |
| Room Temperature | Atmospheric | Very Long (days) | Low | Low, but reaction may not go to completion. |
| 80 °C | Atmospheric | Moderate (hours) | Moderate | Moderate; some byproduct formation possible. |
| 160 °C | 0.8 MPa | Short (minutes to hours) | High | Higher; risk of thermal decomposition or side reactions increases significantly. |
This table presents a hypothetical optimization scenario based on data from related phenolate syntheses. google.comresearchgate.net
Indirect Synthetic Pathways Involving Intermediate Species
Indirect methods provide alternative routes to magnesium p-nitrophenolate, often offering greater control over the product's structure and purity through the use of well-defined intermediate complexes.
Ligand exchange, or substitution, is a common reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk Magnesium(II) ions are known to undergo rapid ligand exchange. libretexts.org This principle can be applied to synthesize magnesium p-nitrophenolate by reacting a magnesium complex containing labile (easily replaceable) ligands with a source of p-nitrophenolate ions.
A potential pathway involves using a hydrated magnesium salt, such as MgCl₂·6H₂O, where water molecules act as ligands. The p-nitrophenolate anion can then displace the coordinated water molecules to form the desired product. Research on other metal complexes has demonstrated that p-nitrophenolate can effectively replace ligands like water. science.gov
The reaction can be depicted as:
[Mg(H₂O)₆]²⁺ + 2 C₆H₄NO₃⁻ → Mg(C₆H₄NO₃)₂ + 6 H₂O
The equilibrium of this reaction can be shifted to the right by removing water, for instance, by azeotropic distillation.
Salt metathesis, or double displacement, is a process in which parts of two ionic compounds are exchanged. This method is widely used to prepare inorganic and organometallic salts. To synthesize magnesium p-nitrophenolate, a soluble magnesium salt (e.g., magnesium chloride or magnesium sulfate) is reacted with a pre-formed salt of p-nitrophenol, typically an alkali metal salt like sodium p-nitrophenolate.
The reaction is:
MgCl₂(aq) + 2 Na(C₆H₄NO₃)(aq) → Mg(C₆H₄NO₃)₂(s) + 2 NaCl(aq)
This reaction is often driven by the precipitation of the less soluble product, in this case, magnesium p-nitrophenolate, from the reaction mixture. The choice of solvent is crucial to ensure that the reactants are soluble while the desired product is not, facilitating its isolation. A similar approach has been noted in the formation of calcium phenolates using magnesium chloride as a reagent. google.com
Green Chemistry Principles in the Synthesis of Magnesium p-Nitrophenolate
Applying the principles of green chemistry to the synthesis of magnesium p-nitrophenolate aims to reduce the environmental impact by using less hazardous chemicals, minimizing waste, and improving energy efficiency.
Key green approaches could include:
Use of Eco-friendly Solvents: Replacing volatile organic compounds with greener alternatives like water, supercritical CO₂, or deep eutectic solvents (DESs). acs.org The use of DESs has been shown to be effective in the sustainable synthesis of other magnesium-containing nanoparticles. acs.org
Catalytic Routes: Employing catalysts to enable reactions under milder conditions (lower temperature and pressure), thus saving energy.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Direct synthesis routes generally have a higher atom economy than multi-step indirect pathways.
Use of Renewable Feedstocks: While p-nitrophenol is typically derived from petrochemical sources, research into producing phenols from renewable lignin (B12514952) could provide a greener starting material in the future.
Biosynthesis-Inspired Methods: The green synthesis of magnesium oxide nanoparticles often utilizes plant extracts as capping or reducing agents in aqueous solutions. researchgate.netresearchgate.netnih.gov A similar methodology could potentially be adapted for magnesium p-nitrophenolate, using water as the solvent and avoiding harsh organic solvents.
By focusing on these principles, the synthesis can be made more sustainable and environmentally benign.
Solvent-Free or Low-Environmental Impact Synthesis
Traditional synthesis of metal salts often involves the use of volatile and potentially hazardous organic solvents. In line with the principles of green chemistry, there is a growing interest in developing solvent-free or low-environmental impact synthetic routes for compounds like magnesium p-nitrophenolate. While specific research on solvent-free synthesis of this particular compound is not extensively documented, methodologies applied to other magnesium salts and metal phenoxides can be proposed as viable alternatives.
One such promising approach is mechanochemistry , which involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions in the solid state. This method eliminates the need for bulk solvents, reduces waste, and can lead to the formation of novel crystal structures. A potential solvent-free synthesis of magnesium p-nitrophenolate could involve the direct grinding of a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), with p-nitrophenol (p-NP).
Proposed Mechanochemical Synthesis:
or
This solid-state reaction would be driven by the energy input from milling, with the only byproduct being water, which can be removed by gentle heating or vacuum. This approach offers a significant reduction in the environmental footprint compared to solvent-based methods.
Another low-impact approach involves using water as a green solvent. The reaction of magnesium hydroxide with p-nitrophenol in an aqueous medium, followed by crystallization, would be a more environmentally benign process than using organic solvents.
Atom Economy and Sustainable Synthetic Protocols
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.
For the synthesis of magnesium p-nitrophenolate, a common and straightforward aqueous route would be the reaction of magnesium hydroxide with p-nitrophenol:
Aqueous Synthesis Reaction:
The atom economy for this reaction can be calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
To calculate this, we need the molecular weights of the compounds involved:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Magnesium Hydroxide | Mg(OH)₂ | 58.32 |
| p-Nitrophenol | HOC₆H₄NO₂ | 139.11 |
| Magnesium p-Nitrophenolate | Mg(OC₆H₄NO₂)₂ | 300.52 |
| Water | H₂O | 18.02 |
Calculation of Atom Economy:
Molecular Weight of Desired Product (Magnesium p-Nitrophenolate): 300.52 g/mol
Sum of Molecular Weights of Reactants:
Mg(OH)₂: 58.32 g/mol
2 x p-Nitrophenol: 2 x 139.11 g/mol = 278.22 g/mol
Total: 58.32 + 278.22 = 336.54 g/mol
Atom Economy = (300.52 / 336.54) x 100 ≈ 89.3%
An atom economy of 89.3% is considered good, as the only byproduct is water, which is non-toxic. This makes the aqueous synthesis of magnesium p-nitrophenolate a relatively sustainable protocol.
Data Table: Atom Economy of Magnesium p-Nitrophenolate Synthesis
| Reactant/Product | Molecular Weight (g/mol) | Role |
|---|---|---|
| Magnesium Hydroxide (Mg(OH)₂) | 58.32 | Reactant |
| p-Nitrophenol (HOC₆H₄NO₂) | 139.11 | Reactant (x2) |
| Magnesium p-Nitrophenolate (Mg(OC₆H₄NO₂)₂) | 300.52 | Desired Product |
| Water (H₂O) | 18.02 | Byproduct (x2) |
Calculated Atom Economy: 89.3%
Mechanistic Aspects of Salt Formation and Crystallization
The formation of magnesium p-nitrophenolate is fundamentally an acid-base reaction. p-Nitrophenol is a weak acid due to the electron-withdrawing nature of the nitro group, which stabilizes the phenoxide anion through resonance. When reacted with a base like magnesium hydroxide, the acidic proton of the hydroxyl group in p-nitrophenol is transferred to the hydroxide ions of Mg(OH)₂, forming water and the magnesium and p-nitrophenolate ions in solution.
Mechanism of Salt Formation:
Dissociation of Base: In an aqueous medium, magnesium hydroxide has low solubility but provides hydroxide ions (OH⁻).
Deprotonation of Phenol (B47542): The hydroxide ions act as a base, abstracting the acidic proton from the hydroxyl group of p-nitrophenol to form the p-nitrophenolate anion (⁻OC₆H₄NO₂) and water.
Ionic Association: The positively charged magnesium ions (Mg²⁺) and the negatively charged p-nitrophenolate anions are attracted to each other through electrostatic forces, forming the ionic compound magnesium p-nitrophenolate.
Crystallization:
The crystallization of magnesium p-nitrophenolate from a solution is a critical step in obtaining a pure, solid product. Research has shown that magnesium bis(p-nitrophenolate) can be crystallized as a dihydrate, with the chemical formula Mg(OC₆H₄NO₂)₂·2H₂O. researchgate.net
The crystallization process, typically achieved through slow evaporation of the solvent, involves several stages:
Supersaturation: As the solvent evaporates, the concentration of the magnesium and p-nitrophenolate ions increases, leading to a supersaturated solution.
Nucleation: In the supersaturated solution, ions begin to aggregate and form stable nuclei, which are the initial small clusters of the crystal lattice.
Crystal Growth: Once stable nuclei are formed, further ions from the solution deposit onto their surfaces, causing the crystals to grow in size.
The crystal structure of magnesium bis(p-nitrophenolate) dihydrate has been identified as belonging to the non-centrosymmetric space group C2 of the monoclinic crystal system. researchgate.netresearchgate.net This indicates a specific, ordered arrangement of the magnesium ions, p-nitrophenolate anions, and water molecules in the crystal lattice. The coordination chemistry of the magnesium ion in the solid state likely involves interactions with the oxygen atoms of the p-nitrophenolate anions and the water molecules. The specific arrangement is isotypic with that of sodium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) dihydrate, suggesting a similar herringbone-like packing of the organic chromophores. researchgate.net The presence of water molecules in the crystal structure (as a dihydrate) plays a crucial role in stabilizing the crystal lattice through hydrogen bonding.
Data Table: Crystallographic Information for Magnesium bis(p-nitrophenolate) Dihydrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | C2 | researchgate.netresearchgate.net |
| Symmetry | Non-centrosymmetric | researchgate.netresearchgate.net |
| Hydration | Dihydrate (·2H₂O) | researchgate.netresearchgate.net |
Structural Chemistry and Solid State Characteristics of Magnesium P Nitrophenolate
Crystal Structure Analysis: Polymeric Magnesium Bis(p-nitrophenolate) Dihydrate [Mg(O₂NC₆H₄O)₂(OH₂)₂]∞
The hydrated form of magnesium p-nitrophenolate exists as a polymeric chain with the chemical formula [Mg(O₂NC₆H₄O)₂(OH₂)₂]∞. This structure indicates that the magnesium centers are linked together, forming a one-dimensional polymer.
Single-crystal X-ray diffraction analysis of a related compound, 1-methyl piperazinium 4-nitrophenolate-4-nitrophenol monohydrate (MP4NPM), revealed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.gov While specific crystallographic data for magnesium bis(p-nitrophenolate) dihydrate is not extensively detailed in the available literature, such studies are crucial for elucidating the precise arrangement of atoms in the crystal lattice.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and pseudopolymorphism, where different crystal structures are a result of hydration or solvation, are critical aspects of solid-state chemistry. There is no specific information in the surveyed literature concerning the investigation of polymorphism or pseudopolymorphism for Phenol (B47542), p-nitro-, magnesium salt.
The supramolecular structure of crystalline solids is governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. In the case of magnesium bis(p-nitrophenolate) dihydrate, the presence of coordinated water molecules suggests the formation of an extensive hydrogen-bonding network. These interactions would involve the hydrogen atoms of the water molecules and the oxygen atoms of the p-nitrophenolate ligands.
In a similar compound, 1-methyl piperazinium 4-nitrophenolate-4-nitrophenol monohydrate, a self-assembled supramolecular structure is observed, which is stabilized by hydrogen bonding. nih.gov For magnesium complexes with aqua ligands, such as [Mg(H₂O)₆]²⁺, crystal packing is stabilized by O—H···O intra- and intermolecular hydrogen bonds. researchgate.net It is highly probable that a similar intricate network of hydrogen bonds contributes to the stability of the polymeric structure of magnesium bis(p-nitrophenolate) dihydrate.
The magnesium ion in coordination complexes typically adopts a six-coordinate, distorted octahedral geometry. researchgate.netnih.gov In the structure of magnesium bis(p-nitrophenolate) dihydrate, the magnesium center is coordinated to two p-nitrophenolate ligands and two water molecules. The polymeric nature of the compound suggests that the p-nitrophenolate ligands may act as bridging ligands, coordinating to two different magnesium centers.
Thermal Stability and Decomposition Pathways in Solid State
The thermal stability of a compound provides insight into its behavior at elevated temperatures. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study thermal events like melting, crystallization, and decomposition.
The thermal properties of the related 1-methyl piperazinium 4-nitrophenolate-4-nitrophenol monohydrate have been investigated using simultaneous TG-DSC analysis. nih.gov Studies on the thermal behavior of magnesium powder in various atmospheres have also been conducted. nih.govresearchgate.net However, specific data from the thermal analysis of Phenol, p-nitro-, magnesium salt, detailing its decomposition temperatures and the nature of its decomposition products, is not available in the reviewed literature.
Thermogravimetric Analysis (TGA) of Dehydration and Decomposition
Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability, composition, and decomposition pathway of a compound. For magnesium p-nitrophenolate, which is likely to be a hydrated salt, the TGA curve would be expected to exhibit distinct stages of mass loss.
The initial mass loss, occurring at lower temperatures, would correspond to the dehydration of the compound, where coordinated or lattice water molecules are removed. The number of water molecules and the temperature range of their removal can provide information about the nature of their bonding within the crystal structure. For instance, the thermal analysis of magnesium carbonate hydrates shows dehydration processes occurring at specific temperature ranges before the decomposition of the carbonate itself. researchgate.net Similarly, studies on magnesium chloride ammonia (B1221849) complexes reveal stepwise removal of ammonia, which is analogous to the dehydration process. akjournals.com
Following dehydration, the anhydrous magnesium p-nitrophenolate would be stable up to a certain temperature, after which decomposition would commence. The decomposition of metal nitrophenolates is often a complex, multi-step process. Research on sodium nitrophenolates indicates that the presence of the phenoxy group can significantly influence the decomposition temperature. scribd.com The decomposition of the p-nitrophenolate moiety would likely involve the breakdown of the aromatic ring and the release of gaseous products such as nitrogen oxides (NOx) and carbon oxides (CO, CO2). The final residue at high temperatures would be expected to be magnesium oxide (MgO), a stable inorganic product. unipa.it
The decomposition pattern can be influenced by factors such as the heating rate and the surrounding atmosphere (e.g., inert or oxidative). For example, thermal analysis of magnesium powder in different atmospheres shows varied reaction pathways. nih.gov
Table 1: Predicted Thermogravimetric Analysis Data for Magnesium p-Nitrophenolate
| Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| I | 50 - 150 | Variable | Dehydration: Loss of water molecules. The exact temperature and mass loss depend on the degree of hydration. |
| II | 150 - 300 | Stable | Anhydrous compound is stable in this range. |
| III | 300 - 500 | Significant | Onset and primary decomposition of the p-nitrophenolate anion. |
| IV | > 500 | Gradual | Final decomposition to magnesium oxide. |
Note: The data in this table is predictive and based on the thermal behavior of analogous compounds, as direct experimental data for magnesium p-nitrophenolate was not found in the reviewed literature.
Advanced Spectroscopic and Spectrometric Characterization of Magnesium P Nitrophenolate
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful method for identifying the functional groups within a molecule and understanding its structural arrangement.
The vibrational spectrum of magnesium p-nitrophenolate is characterized by the distinct modes of the p-nitrophenolate anion. The nitro group (-NO2) exhibits symmetric and asymmetric stretching vibrations. In p-nitrophenol, the parent compound, a peak corresponding to the asymmetric stretching vibration of the nitro group is observed around 1333 cm⁻¹ in the Raman spectrum. spectroscopyonline.com Another study identifies the –N=O stretching vibration at 1590 cm⁻¹ in the FTIR spectrum of pure p-nitrophenol. researchgate.net The formation of the phenoxide upon deprotonation and coordination to the magnesium ion is expected to influence the electronic environment and thus the vibrational frequencies of these modes.
The phenoxide C-O stretching vibration is another key diagnostic peak. In p-nitrophenol, the C-O stretching frequency is noted at 1105 cm⁻¹. researchgate.net The coordination to the magnesium ion in magnesium p-nitrophenolate would likely cause a shift in this frequency, reflecting the change in bond order and electron density.
FTIR and Raman spectroscopy are complementary techniques. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is more effective for non-polar and symmetric vibrations. A comprehensive analysis utilizing both methods would provide a more complete picture of the vibrational landscape of magnesium p-nitrophenolate.
Table 1: Characteristic Vibrational Frequencies for p-Nitrophenol Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| Nitro (-NO₂) | Asymmetric Stretch | 1333 | Raman | spectroscopyonline.com |
| Nitro (-NO₂) | Stretch | 1590 | FTIR | researchgate.net |
| Phenolic C-O | Stretch | 1105 | FTIR | researchgate.net |
Note: These values are for the parent compound, p-nitrophenol, and may be shifted upon formation of the magnesium salt.
FTIR and Raman spectroscopy are invaluable for monitoring chemical transformations in real-time. For instance, the formation of magnesium p-nitrophenolate from p-nitrophenol and a magnesium base could be tracked by observing the disappearance of the phenolic -OH stretching band, typically a broad band around 3325 cm⁻¹ in the FTIR spectrum of p-nitrophenol, and the appearance of the characteristic phenoxide and coordinated nitro group vibrations. researchgate.net
Furthermore, these techniques can be employed to study the stability and decomposition of magnesium p-nitrophenolate under various conditions, providing insights into its reaction kinetics and mechanisms.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, offering information about its electronic structure and how it is affected by its environment.
The electronic spectrum of p-nitrophenol in an aqueous solution shows a characteristic absorbance peak at 317 nm. researchgate.net Upon deprotonation to form the p-nitrophenolate ion in an alkaline medium, a significant red shift (bathochromic shift) to around 400-401.5 nm is observed. researchgate.netresearchgate.net This shift is due to the increased electron-donating ability of the phenoxide oxygen, which leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The coordination of the magnesium ion (Mg²⁺) to the p-nitrophenolate anions to form magnesium p-nitrophenolate will further influence these electronic transitions. The interaction between the magnesium ion and the oxygen atoms of the phenoxide and nitro groups can alter the energy levels of the molecular orbitals involved in the electronic transitions. This can result in further shifts in the absorption maximum, providing information about the nature and strength of the metal-ligand coordination.
While p-nitrophenol itself can exhibit fluorescence, its emission properties can be quenched. nih.gov The formation of the magnesium salt may alter these fluorescence characteristics. The coordination to the magnesium ion could potentially enhance or quench the fluorescence depending on the rigidity of the resulting complex and the nature of the electronic interactions. Some magnesium-containing compounds, like certain metal-organic frameworks (MOFs), have been shown to exhibit fluorescence that can be used for sensing applications. rsc.org
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the solute molecule. The p-nitrophenolate ion, with its charge separation, is expected to exhibit solvatochromism. The position of its absorption maximum in the UV-Vis spectrum will likely shift depending on the solvent's polarity, hydrogen bonding capability, and refractive index.
Halochromism refers to the change in color of a substance upon a change in pH. As discussed, p-nitrophenol undergoes a distinct color change from colorless or light yellow to bright yellow upon deprotonation in an alkaline solution, which is a clear example of halochromism. researchgate.net The optical properties of magnesium p-nitrophenolate would also be sensitive to pH changes, as protonation or deprotonation events could occur, altering the electronic structure of the complex.
Table 2: UV-Vis Absorption Maxima of p-Nitrophenol and its Anion
| Species | Solvent/Condition | λ_max (nm) | Reference |
| p-Nitrophenol | Aqueous solution | 317 | researchgate.net |
| p-Nitrophenolate ion | Alkaline aqueous solution | 400-401.5 | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in both solution and the solid state by probing the magnetic environments of atomic nuclei.
For magnesium p-nitrophenolate, ¹H and ¹³C NMR spectroscopy would provide detailed information about the p-nitrophenolate ligand. The ¹H NMR spectrum of p-nitrophenol in a deuterated solvent like methanol-d4 (B120146) shows two doublets in the aromatic region, corresponding to the protons adjacent to the hydroxyl group and the nitro group. quora.com The formation of the magnesium salt would lead to changes in the chemical shifts of these protons due to the alteration of the electronic environment upon coordination to the magnesium ion.
²⁵Mg NMR could, in principle, be used to directly probe the magnesium center. However, ²⁵Mg is a quadrupolar nucleus with low natural abundance and sensitivity, which can result in broad signals. huji.ac.il The symmetry of the magnesium ion's environment is a critical factor; more symmetrical environments lead to narrower lines. huji.ac.il The chemical shift of the magnesium ion is also highly dependent on the solvent. huji.ac.il Despite these challenges, ²⁵Mg NMR could provide valuable information on the coordination environment of the magnesium ion in the complex.
Solid-state NMR spectroscopy could be particularly useful for characterizing the structure of magnesium p-nitrophenolate in its crystalline form. This technique can provide information about the different crystalline polymorphs, the coordination of the magnesium ion, and the packing of the molecules in the crystal lattice.
Probing Ligand Dynamics and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of atomic nuclei. In the context of Magnesium p-Nitrophenolate, NMR can elucidate the dynamics of the p-nitrophenolate ligand and its interactions with the magnesium cation. While solution-state NMR can provide information on the behavior of the compound in various solvents, studies on related systems highlight how magnesium ions mediate ligand binding and conformational states. nih.gov
In similar metal-ligand complexes, NMR studies have shown that the coordination of a ligand to a metal ion like Mg²⁺ can significantly alter the chemical shifts of the ligand's nuclei (¹H and ¹³C). These changes provide a map of the binding interface. For the p-nitrophenolate ligand, the protons and carbons closer to the phenolate (B1203915) oxygen, which coordinates with the magnesium, would be expected to experience the most significant changes in their chemical shifts compared to the free p-nitrophenol molecule.
Furthermore, advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions, helping to define the three-dimensional structure of the complex in solution. The dynamics of the ligand, such as the potential for rotation around the C-O bond, can be investigated using variable temperature NMR studies. In related systems, molecular dynamics simulations combined with NMR data have been used to detail the role of magnesium ions in pre-organizing a binding site for a ligand and stabilizing specific conformations through direct and water-mediated interactions. nih.gov
Solid-State NMR for Structural Elucidation
Solid-State NMR (SSNMR) spectroscopy is an indispensable tool for the structural characterization of crystalline and amorphous solids where diffraction methods may be limited. nih.gov For Magnesium p-Nitrophenolate, SSNMR provides atom-specific information about the molecular structure and packing in the solid state. The primary NMR-active interactions in solids include chemical shielding, direct dipolar coupling, and, for nuclei with spin I > 1/2 like ²⁵Mg, the quadrupolar interaction. nih.gov
The ²⁵Mg nucleus (spin I = 5/2) is notoriously difficult to observe in NMR due to its low natural abundance (10.0%) and large quadrupole moment, which often leads to very broad signals. rsc.org However, the use of ultra-high magnetic fields can significantly reduce the broadening from the quadrupolar interaction, improving spectral resolution and sensitivity. rsc.org Studies on various magnesium compounds have shown that the observed ²⁵Mg chemical shifts are highly sensitive to the coordination environment of the magnesium ion. rsc.org
First-principles calculations using methods like Gauge-Including Projector-Augmented Wave (GIPAW) are often employed alongside experimental SSNMR to assign resonances and refine structural models. nih.govnih.gov For Magnesium p-Nitrophenolate, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments would be used to identify the distinct carbon and nitrogen environments in the p-nitrophenolate ligands. The ¹H MAS NMR spectrum would help characterize any water of hydration or hydroxyl groups associated with the magnesium center. nih.gov By combining data from these different nuclei, a detailed picture of the solid-state structure, including ligand conformation and intermolecular contacts, can be constructed.
| NMR Nucleus | Information Gained | Relevant Technique |
| ¹H | Probing proton environments, ligand dynamics, hydration states. | MAS, NOESY |
| ¹³C | Characterizing the carbon skeleton of the p-nitrophenolate ligand. | CP/MAS |
| ¹⁵N | Investigating the environment of the nitro group. | CP/MAS |
| ²⁵Mg | Determining the coordination environment of the magnesium ion. | High-Field MAS |
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. longdom.org It is a highly sensitive method used to confirm the identity of compounds and to elucidate their structure through fragmentation analysis. longdom.orgdtic.mil
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HR-MS) is critical for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. nih.gov Unlike low-resolution instruments, HR-MS can resolve ions with very similar nominal masses, enabling the determination of elemental compositions with high confidence. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry can achieve mass accuracies in the sub-parts-per-million (ppm) range. nih.gov
For Magnesium p-Nitrophenolate (C₁₂H₈MgN₂O₆), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This precise mass measurement allows chemists to distinguish the compound from other species that might have the same nominal mass but a different elemental formula.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈MgN₂O₆ | Computed |
| Molecular Weight | 300.51 g/mol | PubChem nih.gov |
| Exact Mass | 300.0232777 Da | PubChem nih.gov |
The ability of HR-MS to deliver such precise mass data is a cornerstone of modern chemical analysis, confirming the synthesis of the target molecule and ensuring its purity.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, ions of a particular m/z (the precursor ions) are selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and then the m/z of the resulting fragment (product) ions are measured. unt.edu This process provides a fragmentation pattern that acts as a structural fingerprint of the precursor ion. researchgate.net
For Magnesium p-Nitrophenolate, the intact molecular ion or a related adduct would be selected as the precursor. In the collision cell of the mass spectrometer, this ion would be fragmented. The analysis of the resulting product ions would reveal how the molecule breaks apart, providing insights into its connectivity and the relative strengths of its chemical bonds.
A plausible fragmentation pathway for the [Mg(OC₆H₄NO₂)₂] precursor ion could involve the following steps:
Loss of a p-nitrophenolate radical: The precursor ion could lose one of the p-nitrophenolate ligands as a radical, resulting in a charged [Mg(OC₆H₄NO₂)]⁺ fragment.
Loss of a neutral p-nitrophenol molecule: Alternatively, fragmentation could involve the loss of a neutral p-nitrophenol molecule, leading to a different fragment ion.
Fragmentation of the ligand: Further fragmentation could occur within the remaining p-nitrophenolate ligand itself, for example, through the loss of the nitro group (NO₂).
By carefully analyzing the masses of the product ions, a detailed fragmentation map can be constructed, which helps to confirm the structure of the original Magnesium p-Nitrophenolate molecule.
| Precursor Ion (Example) | Plausible Product Ion | Neutral Loss |
| [Mg(OC₆H₄NO₂)]⁺ | [Mg]⁺ | C₆H₄NO₂ |
| [Mg(OC₆H₄NO₂)]⁺ | [Mg(OC₆H₄)]⁺ | NO₂ |
| [C₆H₄NO₂]⁻ (from negative ion mode) | [C₆H₄O]⁻ | NO₂ |
Theoretical and Computational Chemistry Studies of Magnesium P Nitrophenolate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup of molecules. researchgate.netarxiv.org DFT has proven to be a particularly effective method for studying metal-organic compounds like magnesium p-nitrophenolate, providing a balance between computational cost and accuracy. researchgate.netrsc.org A common approach involves using hybrid functionals, like B3LYP, combined with a suitable basis set, such as 6-311++G(d,p), to accurately model the system. researchgate.netnih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule. wikipedia.org This process, known as geometry optimization or energy minimization, involves finding the coordinates on the potential energy surface where the net forces on each atom are close to zero. wikipedia.orgresearchgate.net For magnesium bis(p-nitrophenolate) dihydrate, DFT calculations have been used to optimize the molecular geometry. researchgate.net These calculations provide the equilibrium bond lengths, bond angles, and dihedral angles that correspond to a local or global energy minimum, which is crucial for accurately predicting other molecular properties. wikipedia.org
Understanding how electrons are distributed within a molecule is key to explaining its reactivity and intermolecular interactions. Charge distribution analysis, often performed using methods like Mulliken population analysis or by calculating electrostatic potential, reveals the partial charges on each atom. researchgate.netjksus.org In magnesium p-nitrophenolate, there is a significant charge transfer from the electron-donating phenolate (B1203915) group to the electron-accepting nitro group. rsc.org The magnesium ion exists in a cationic state, interacting electrostatically with the negatively charged oxygen atoms of the two p-nitrophenolate ligands. jksus.org
Bond order analysis provides a quantitative measure of the number of chemical bonds between two atoms. This helps to characterize the nature of the bonding, for instance, distinguishing between single, double, and triple bonds, as well as delocalized π-systems common in aromatic compounds like the p-nitrophenolate ligand.
Table 1: Calculated Atomic Charges for Key Atoms in Magnesium p-Nitrophenolate (Illustrative) Note: Specific calculated values for magnesium p-nitrophenolate were not available in the searched literature. This table illustrates the expected charge distribution based on the general principles of similar compounds.
| Atom | Expected Partial Charge |
|---|---|
| Magnesium (Mg) | Positive (approx. +2) |
| Phenolic Oxygen (O) | Negative |
| Nitro Group Nitrogen (N) | Positive |
| Nitro Group Oxygen (O) | Negative |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic properties. jksus.orgresearchgate.net
For magnesium bis(p-nitrophenolate) dihydrate, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 3.8 eV. researchgate.net A smaller energy gap generally implies higher reactivity and easier electronic transitions. The analysis shows that charge transfer occurs within the molecule, which is a key factor in its optical properties. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Data for Magnesium Bis(p-nitrophenolate) Dihydrate
| Parameter | Calculated Value | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap | ~3.8 eV | researchgate.net |
Spectroscopic Property Prediction from Theoretical Models
Computational methods are extensively used to simulate and interpret various types of spectra, providing a direct link between theoretical models and experimental observations.
Theoretical calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of atoms in a molecule. mdpi.com These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) spectrum. nih.gov By comparing the simulated spectrum with experimental Fourier Transform Infrared (FT-IR) spectra, researchers can assign specific absorption bands to particular vibrational modes. researchgate.netmdpi.com For complex molecules, this process is invaluable for interpreting the experimental data. DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to provide good agreement with experimental vibrational frequencies for similar aromatic nitro compounds. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) | ~3100 | ~3080 | Aromatic C-H stretch |
| ν_as(NO₂) | ~1500 | ~1490 | Asymmetric NO₂ stretch |
| ν_s(NO₂) | ~1340 | ~1330 | Symmetric NO₂ stretch |
| ν(C-O) | ~1260 | ~1250 | C-O stretch |
Theoretical models can also predict the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of excited states and thus the wavelengths of electronic absorption. neelravi.comarxiv.org For the p-nitrophenolate anion, quantum chemical calculations identified an absorption maximum at 393 nm, corresponding to a π–π* charge-transfer transition. rsc.org Experimental studies of magnesium bis(p-nitrophenolate) dihydrate show a lower cut-off wavelength of around 338 nm, which is consistent with the calculated HOMO-LUMO gap of 3.8 eV. researchgate.net This absorption is responsible for the pale yellow color of p-nitrophenolates in solution. researchgate.net
Table 4: Calculated and Experimental Electronic Absorption Data
| Compound/Ion | Parameter | Value | Method | Reference |
|---|---|---|---|---|
| p-Nitrophenolate anion | Absorption Maximum (λ_max) | 393 nm | CC2 Calculation | rsc.org |
| Magnesium bis(p-nitrophenolate) dihydrate | Lower Cut-off Wavelength | ~338 nm | Experimental (UV-vis-NIR) | researchgate.net |
Molecular Dynamics Simulations for Solution-Phase Behavior of Magnesium p-Nitrophenolate
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the behavior of ions and molecules in solution at an atomistic level. For magnesium p-nitrophenolate, MD simulations can elucidate the intricate interactions between the Mg²⁺ cation, the p-nitrophenolate anions, and the surrounding solvent molecules, which are crucial for understanding its chemical properties and reactivity in a condensed phase.
Solvation Dynamics and Ion Pairing
The behavior of magnesium p-nitrophenolate in solution is dominated by the strong electrostatic interactions between the divalent magnesium cation and the polar solvent molecules, typically water. Ab initio molecular dynamics simulations have consistently shown that the Mg²⁺ ion is strongly hydrated. nih.gov This strong hydration results in a well-defined and stable first solvation shell, making the hydration shells structurally and dynamically more rigid compared to those of other divalent cations like Ca²⁺. nih.gov
The interaction between the magnesium ion and the solvent dictates the nature of ion pairing with the p-nitrophenolate anion. Due to the strongly bound hydration shell of Mg²⁺, the formation of direct contact ion pairs (CIPs) with the p-nitrophenolate anion is less favorable. Instead, solvent-separated ion pairs (SSIPs) or solvent-shared ion pairs (SIPs) are more likely to be the predominant species in aqueous solution. In a solvent-shared ion pair, a single water molecule bridges the cation and the anion, whereas in a solvent-separated ion pair, both ions retain their individual primary hydration shells. rsc.org Studies on similar magnesium salt solutions, such as magnesium nitrate (B79036), corroborate that Mg²⁺ has a lower tendency to form contact ion-pairs compared to other alkaline earth metals. nih.govresearchgate.net
Classical MD simulations are instrumental in exploring these phenomena over longer timescales. These simulations rely on force fields to define the interactions between atoms. The parameters for these force fields are meticulously developed to reproduce experimental and quantum-chemical data. rsc.org
Table 1: Typical Parameters for Molecular Dynamics Simulations of Aqueous Mg²⁺ Systems
| Parameter | Description | Typical Value/Method | Source |
|---|---|---|---|
| Force Field | Describes the potential energy of the system. | General AMBER Force Field (GAFF), CHARMM, OPLS | rsc.org |
| Water Model | Defines the geometry and interaction parameters of water molecules. | SPC/E, TIP3P, TIP4P/2005 | rsc.orggithub.com |
| Ensemble | Statistical mechanics ensemble used for the simulation. | NVT (Canonical), NPT (Isothermal-isobaric) | rsc.org |
| Temperature | The target temperature of the system. | 300 K | rsc.org |
| Pressure | The target pressure of the system (for NPT ensemble). | 1 bar | rsc.org |
| Time Step | The integration time step for the equations of motion. | 0.5 - 2.0 fs | rsc.org |
| Cutoff Radius | Distance for truncating non-bonded interactions. | 1.0 - 1.2 nm | rsc.org |
| Electrostatics | Method for calculating long-range electrostatic interactions. | Particle-Mesh Ewald (PME) | rsc.org |
Conformational Analysis in Solution
The p-nitrophenolate anion possesses conformational flexibility, primarily related to the rotation of the nitro group (–NO₂) relative to the plane of the benzene (B151609) ring. Computational studies on similar molecules, like nitro-acetophenone, have used Density Functional Theory (DFT) to calculate the potential energy surface for such rotations. researchgate.net
In the gas phase, there is a specific rotational barrier for the nitro group. However, in a polar solvent, this conformational landscape is significantly altered. The solvent molecules interact with the polar nitro group and the phenolate oxygen, stabilizing certain conformations over others. MD simulations can track the dihedral angle of the nitro group over time, providing insight into the preferred conformations and the dynamics of interconversion between them in solution.
The strong electric field generated by the nearby hydrated Mg²⁺ cation would further influence the conformational equilibrium of the p-nitrophenolate anion. The electrostatic interaction would likely favor planar conformations where the delocalization of the negative charge between the phenolate oxygen and the nitro group is maximized.
Table 2: Example of Calculated Rotational Barriers for a Substituted Nitrophenol Derivative (Illustrative)
| Conformation | Description | Calculated Energy Barrier (kJ/mol) | Source |
|---|---|---|---|
| Conformer A | Rotation of the nitro group from the planar structure. | ~25 | researchgate.net |
Note: This table is illustrative, based on data for a related compound (nitro-acetophenone), to demonstrate the type of information gained from conformational analysis. Specific values for p-nitrophenolate would require dedicated calculations.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides indispensable tools for mapping out the reaction pathways of magnesium p-nitrophenolate, particularly for processes that are difficult to observe experimentally, such as ligand exchange and catalysis.
Transition State Characterization for Ligand Exchange
Ligand exchange is a fundamental reaction for metal complexes, involving the replacement of one ligand by another. libretexts.org For a hydrated magnesium p-nitrophenolate complex, this could involve the exchange of a water molecule from the first solvation shell of Mg²⁺ with a p-nitrophenolate anion, or the exchange of one solvent molecule for another.
Computational methods, particularly DFT, are used to locate the transition state (TS) for such reactions. The TS represents the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. For ligand substitution at a metal center, mechanisms are generally classified as dissociative (D), associative (A), or interchange (I). libretexts.org
Dissociative (D) Mechanism: A ligand first dissociates from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which a different ligand then dissociates.
Interchange (I) Mechanism: The incoming ligand enters the second coordination sphere and a concerted bond-making and bond-breaking process occurs without a distinct intermediate. This can be further divided into dissociative interchange (Id) or associative interchange (Ia) depending on whether bond-breaking or bond-making is more important in the transition state. libretexts.org
Given the stable and compact first hydration shell of Mg²⁺, a purely dissociative mechanism, requiring the energetically costly removal of a water molecule, is less likely. An associative mechanism is also challenging due to the steric hindrance around the small Mg²⁺ ion. Therefore, an interchange mechanism (Id or Ia) is often proposed for ligand substitution at Mg²⁺ centers. Computational studies can model the reaction path for each possibility, calculate the activation barriers, and identify the most probable mechanism for the exchange of p-nitrophenolate or solvent molecules.
Table 3: Comparison of Ligand Substitution Mechanisms
| Mechanism | Key Feature | Intermediate | Dependence on Incoming Ligand |
|---|---|---|---|
| Dissociative (D) | Bond-breaking precedes bond-making. | Coordinatively unsaturated. | Weak to none. |
| Associative (A) | Bond-making precedes bond-breaking. | Coordinatively saturated. | Strong. |
| Interchange (I) | Concerted process. | None (only a transition state). | Varies (Ia vs. Id). |
Computational Insights into Catalytic Cycles
Magnesium ions are crucial cofactors in many enzymes, where they act as Lewis acids to facilitate catalytic reactions. researchgate.net For example, in DNA polymerases, two Mg²⁺ ions are essential for activating the nucleophile, stabilizing the transition state, and facilitating the departure of the leaving group. researchgate.net
Although magnesium p-nitrophenolate itself is not a primary catalyst, computational studies can explore its potential role in hypothetical catalytic cycles, such as the hydrolysis of esters or phosphates. In such a cycle, the Mg²⁺ center would play a key role.
A hypothetical catalytic cycle for the hydrolysis of an ester (R-CO-OR') catalyzed by aqueous Mg²⁺ (as present in a solution of the salt) could involve the following steps, which can be modeled computationally:
Substrate Binding: The carbonyl oxygen of the ester substrate displaces a water molecule in the second solvation shell of the Mg²⁺ ion, forming an outer-sphere complex.
Lewis Acid Activation: The Mg²⁺ ion withdraws electron density from the carbonyl carbon, polarizing the C=O bond and making the carbon more electrophilic and susceptible to nucleophilic attack.
Nucleophilic Attack: A water molecule, potentially from the first solvation shell of the magnesium, acts as the nucleophile, attacking the activated carbonyl carbon. The Mg²⁺ ion helps to correctly orient the attacking water molecule and stabilize the developing negative charge in the tetrahedral transition state.
Product Release: The tetrahedral intermediate collapses, breaking the ester bond and releasing the alcohol (R'-OH) and the carboxylate product (R-COO⁻). The catalyst, the hydrated Mg²⁺ ion, is regenerated.
Mechanistic Investigations of Chemical Transformations Involving Magnesium P Nitrophenolate
Role as a Precursor or Intermediate in Organic Reactions
Magnesium p-nitrophenolate serves as a valuable precursor and intermediate in a variety of organic reactions, primarily centered around the reactivity of its constituent parts: the phenoxide and the nitro group.
Substitution Reactions at the Phenoxide Moiety
The phenoxide portion of magnesium p-nitrophenolate can participate in substitution reactions. The p-nitrophenolate ion, being a weaker nucleophile than phenoxide itself due to the electron-withdrawing nature of the nitro group, can still undergo reactions such as etherification. A classic example is the Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl halide to form an ether. While this reaction typically involves sodium or potassium phenoxides, the magnesium salt can also be utilized, potentially offering different selectivity or reactivity under specific conditions.
The reaction of p-nitrophenol with magnesium hydroxide (B78521) or magnesium carbonate in an aqueous medium can be used to synthesize the magnesium salt. This salt can then be used in subsequent reactions. For instance, the reaction with an alkyl halide (R-X) would yield a p-nitrophenyl ether.
Table 1: Williamson Ether Synthesis with Magnesium p-Nitrophenolate
| Reactant 1 | Reactant 2 | Product |
| Magnesium p-nitrophenolate | Alkyl Halide (R-X) | p-Nitrophenyl ether |
| Magnesium p-nitrophenolate | Benzyl (B1604629) Bromide | p-Nitrophenyl benzyl ether |
| Magnesium p-nitrophenolate | Ethyl Iodide | p-Nitrophenetole |
The utility of such substitution reactions is significant in the synthesis of various organic compounds, including pharmaceuticals and dyes. ontosight.ai
Redox Chemistry of the Nitro Group in the Presence of Magnesium
The nitro group of magnesium p-nitrophenolate is susceptible to reduction, a transformation of great importance in organic synthesis, often leading to the formation of anilines. The presence of magnesium can influence this reduction process. Metallic magnesium itself is a reducing agent and has been used for the reduction of aromatic nitro compounds, often in the presence of an alcohol like methanol (B129727). researchgate.net These reductions can yield a variety of products, including azoxy, azo, and amino compounds, depending on the reaction conditions. researchgate.netwikipedia.org
The reduction of the nitro group can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. The specific pathway and final product are highly dependent on the reducing system and reaction parameters. For example, reduction using magnesium in methanol has been shown to produce azoxy compounds. researchgate.net Other reducing agents, in the presence of the magnesium salt, can also be employed to achieve the desired transformation.
Table 2: Potential Reduction Products of the Nitro Group in Magnesium p-Nitrophenolate
| Reducing System | Major Product |
| Mg / Methanol | p,p'-Dihydroxyazoxybenzene |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | p-Aminophenol |
| Zinc / NH4Cl | p-Hydroxylaminophenol |
The reduction of p-nitrophenol and its salts is a key step in the industrial synthesis of paracetamol, where p-aminophenol is a crucial intermediate. wikipedia.org
Catalytic Pathways and Reaction Kinetics
Magnesium p-nitrophenolate can also play a role in catalytic processes, either as a heterogeneous catalyst itself or as a precursor to catalytically active species in homogeneous systems.
Heterogeneous Catalysis Initiated by Magnesium p-Nitrophenolate
While less common than traditional heterogeneous catalysts, magnesium p-nitrophenolate, or more broadly magnesium oxide-supported species, can exhibit catalytic activity. Magnesium oxide (MgO) is known to be a useful catalyst support due to its basic properties and ability to facilitate electron transfer. researchgate.net The adsorption of nitro compounds onto MgO surfaces has been studied, revealing the formation of radical anions, which suggests an electron transfer from the MgO surface to the nitro compound. rsc.org This interaction can be a key step in initiating catalytic cycles.
Homogeneous Catalysis Mediated by Dissolved Species
In solution, magnesium p-nitrophenolate can dissociate to some extent, releasing magnesium ions (Mg2+) and p-nitrophenolate ions. These dissolved species can act as homogeneous catalysts. For instance, Mg2+ ions can function as Lewis acids, activating substrates in various organic reactions. The presence of metal ions like Mg2+ has been shown to affect the course and stereochemistry of certain reduction reactions.
Furthermore, the p-nitrophenolate ion itself can act as a base or a nucleophile in solution, catalyzing reactions such as aldol (B89426) condensations or Michael additions, although its basicity is attenuated by the nitro group. The formation of complexes between magnesium and organic molecules can also lead to catalytic activity. nih.gov
Kinetic Modeling and Rate Law Determination
The kinetics of reactions involving magnesium p-nitrophenolate can be studied to elucidate reaction mechanisms. The rate of a reaction is typically expressed by a rate law, which shows the relationship between the reaction rate and the concentrations of the reactants. For a reaction involving magnesium p-nitrophenolate, the rate law would need to be determined experimentally.
For instance, in a substitution reaction, the rate might be dependent on the concentration of both the magnesium p-nitrophenolate and the alkyl halide. The reaction order with respect to each reactant would provide insight into the mechanism. stackexchange.com Similarly, for catalytic reductions, the rate of disappearance of p-nitrophenol can be monitored over time, often using UV-Vis spectroscopy, as the p-nitrophenolate ion has a characteristic absorbance. semanticscholar.orgresearchgate.net
A general rate law for a reaction involving magnesium p-nitrophenolate (Mg(ONP)2) and a reactant 'A' could be expressed as:
Rate = k [Mg(ONP)2]^m [A]^n
Where:
k is the rate constant
[Mg(ONP)2] and [A] are the molar concentrations of the reactants
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.
Studies on the reaction of magnesium with acids have shown that the rate can have a complex dependence on the concentration of the reactants and the surface area of the magnesium. stackexchange.comrsc.org Similar complexities could be expected in reactions involving magnesium p-nitrophenolate.
Applications in Materials Science and Engineering Non Biological/pharmaceutical
Precursor for Advanced Inorganic Materials
The compound is a key starting material for synthesizing more complex inorganic and hybrid materials, leveraging the properties of both its metallic and organic components.
Phenol (B47542), p-nitro-, magnesium salt is an effective precursor for the synthesis of magnesium oxide (MgO) nanostructures through pyrolysis. Pyrolysis, a process of thermal decomposition in an inert atmosphere, breaks down the magnesium salt, leading to the formation of MgO while the organic p-nitrophenol component is volatilized and decomposed. This method is advantageous for producing nanomaterials with controlled characteristics.
The general mechanism for producing MgO from magnesium salt precursors involves thermal decomposition, where intermediate compounds like magnesium hydroxide (B78521) may form before dehydrating into the final oxide. espublisher.com For instance, the pyrolysis of magnesium nitrate (B79036) hexahydrate proceeds through stages, ultimately yielding MgO at elevated temperatures. researchgate.net Similarly, a one-step pyrolysis of micron-sized basic magnesium salts can produce nano-scale magnesium oxide with uniform particle size and good crystallinity. google.com This top-down approach, starting with a defined precursor like magnesium p-nitrophenolate, allows for control over the resulting MgO nanoparticles' size, which can be in the range of tens of nanometers. google.comresearchgate.net
The characteristics of the resulting MgO nanoparticles are highly dependent on the pyrolysis conditions, such as temperature and duration.
Table 1: Synthesis of MgO Nanoparticles from Magnesium Precursors via Thermal Methods
| Precursor | Method | Temperature (°C) | Resulting Particle Size | Reference |
|---|---|---|---|---|
| Magnesium Nitrate | Spray Pyrolysis | 900 | 354±104 nm | researchgate.net |
| Magnesium Nitrate Hexahydrate | Spray Pyrolysis | 400 | ~13.89 nm | nih.gov |
| Basic Magnesium Salt Whiskers | One-Step Pyrolysis | Not specified | Nanometer scale | google.com |
This table is interactive. Users can sort the columns to compare different synthesis methods.
While specific literature detailing the use of Phenol, p-nitro-, magnesium salt as a linker in metal-organic frameworks (MOFs) is not prevalent, its fundamental structure makes it a candidate for such applications. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The magnesium p-nitrophenolate compound itself is a simple example of this, with a magnesium ion coordinated to the organic p-nitrophenolate ligand.
The development of magnesium-based MOFs is an active area of research, utilizing various organic linkers to create porous, three-dimensional structures. rsc.orgresearchgate.net For example, magnesium phosphonate (B1237965) and magnesium carboxylate MOFs have been synthesized and shown to have applications in sensing, gas adsorption, and catalysis. researchgate.netchalcogen.ro These frameworks are typically created under solvothermal conditions, where the metal salt and organic linker self-assemble into a crystalline network. rsc.org Given that p-nitrophenol is a well-defined organic linker, its magnesium salt could foreseeably be used to construct novel hybrid frameworks with potentially interesting electronic or catalytic properties derived from the nitro-functionalized aromatic ring.
Catalytic Applications in Chemical Synthesis and Environmental Remediation
Materials derived from magnesium p-nitrophenolate, particularly magnesium oxide, exhibit significant catalytic activity. This is crucial for both industrial chemical synthesis and the breakdown of environmental pollutants.
Magnesium-derived materials are emerging as effective components in electrocatalytic systems. The introduction of magnesium into other metal catalysts can significantly enhance their performance. For example, modifying copper oxide (CuO) nanosheets with magnesium has been shown to improve the electroreduction of carbon dioxide (CO₂) to valuable C₂+ products like ethylene. mdpi.com The magnesium alters the electronic density of the copper atoms, which in turn promotes C-C coupling. mdpi.com
Furthermore, magnesium is a key component in advanced metal-organic frameworks designed for electrocatalysis. A conductive two-dimensional magnesium-based MOF, Mg₃(hexaiminotriphenylene)₂, has demonstrated high efficiency and selectivity for the two-electron oxygen reduction reaction (2e⁻ ORR) to produce hydrogen peroxide (H₂O₂). rsc.org In this system, the Mg²⁺ center is identified as the active site. rsc.org Similarly, magnesium-containing ferrospinel has been studied for the electrochemical reduction of iron oxides in alkaline media. researchgate.net These examples highlight the diverse roles magnesium can play in facilitating important reduction reactions.
Table 2: Performance of Magnesium-Derived Electrocatalysts
| Catalyst | Reaction | Key Finding | Reference |
|---|---|---|---|
| Magnesium-modified Copper Oxide (Mg-CuO) | CO₂ Reduction | Faradaic efficiency of 62.64% for C₂+ products. mdpi.com | mdpi.com |
| Mg₃(hexaiminotriphenylene)₂ MOF | O₂ Reduction (to H₂O₂) | High selectivity (>90%) for H₂O₂ production. rsc.org | rsc.org |
This table is interactive. Users can sort the columns to explore different catalytic systems.
Magnesium oxide (MgO), which can be readily synthesized from the pyrolysis of magnesium p-nitrophenolate, is a promising photocatalyst for environmental remediation. MgO nanoparticles can effectively degrade various organic pollutants, such as industrial dyes, under UV irradiation. researchgate.netnih.gov
The photocatalytic process involves the generation of electron-hole pairs in the MgO semiconductor upon absorbing light energy. These charge carriers migrate to the catalyst's surface and react with water or oxygen to produce highly reactive species, such as hydroxyl radicals, which then decompose the organic pollutant molecules. nih.gov Studies have demonstrated the high efficiency of MgO nanoparticles in degrading dyes like Crystal Violet and Methyl Red, with degradation rates reaching over 97-99% under optimized conditions. researchgate.netnih.govrsc.org The efficiency is dependent on factors like catalyst dosage, pH, and initial pollutant concentration. researchgate.netrsc.org
The parent organic component of the salt, p-nitrophenol, is itself a priority organic pollutant. nih.gov Interestingly, various photocatalytic systems are being developed for its degradation, highlighting a circular potential where a precursor containing a pollutant moiety is used to create a material that can break down that same class of pollutants.
Functional Materials with Tunable Optical or Electronic Properties
The combination of a chromophoric organic ligand (p-nitrophenolate) and a functional metal oxide (MgO) allows for the creation of materials with tunable optical and electronic properties. The p-nitrophenolate ion itself has strong absorbance in the visible spectrum under alkaline conditions, which is the basis for its use as a pH indicator.
When MgO is formed from the pyrolysis of magnesium p-nitrophenolate, its electronic properties, such as the band gap, can be controlled by the synthesis conditions. The band gap of MgO is a critical parameter for its optical and electronic applications, with reported values varying based on the preparation method and resulting crystal size. mdpi.com Theoretical and experimental studies show that MgO is a wide-bandgap insulator, but the exact value can be engineered. aps.orgmdpi.com For instance, different synthesis routes have produced MgO nanoparticles with optical energy gaps ranging from 2.9 eV to 5.85 eV. espublisher.com
Furthermore, the properties of magnesium-based materials can be tuned by alloying. Alloying magnesium with elements like titanium or nickel creates metal hydrides with dynamically switchable optical properties, useful for applications like smart windows or tunable color filters. The adsorption of nitro-compounds onto the surface of pure MgO has also been shown to alter its surface electronic properties, inducing the formation of radical anions. This suggests that hybrid materials incorporating the p-nitrophenolate moiety with MgO could possess unique and tunable optoelectronic characteristics.
Exploration for Non-linear Optical (NLO) Materials (analogy to related salts)
The search for new, high-performance non-linear optical (NLO) materials is a significant area of materials research, driven by the demand for applications in optoelectronics, including optical data storage and image processing. Organic materials have emerged as promising candidates due to their potentially large and fast NLO responses.
The fundamental requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric arrangement in the solid state, combined with a large molecular hyperpolarizability. This is often achieved in molecules with a π-conjugated system linking an electron donor and an electron acceptor group, which leads to efficient intramolecular charge transfer. inoe.ro The p-nitrophenol molecule and its derivatives are well-known examples of such chromophores. researchgate.net The formation of salts is a recognized strategy to engineer the crystal lattice and enforce a non-centrosymmetric structure.
While direct studies on the NLO properties of this compound are not extensively documented, strong analogies can be drawn from related compounds. For instance, co-crystallization of p-nitrophenol with other molecules like urea (B33335) has been shown to produce materials with significant NLO effects. researchgate.net The organic NLO material urea p-nitrophenol (UPN) crystallizes in a triclinic system and exhibits thermal stability up to 120 °C, with its optical properties making it suitable for optoelectronic applications. researchgate.net
Furthermore, research on the effect of various salts on the second harmonic generation (a key NLO phenomenon) at the surface of p-nitrophenol (PNP) in a water solution has shown that the presence of ions can influence the NLO response. rsc.org A study using lithium chloride (LiCl) demonstrated an increase in the intensity of the second harmonic signal, which was attributed to an increased population of PNP molecules at the interface. rsc.org This highlights that the interaction between the p-nitrophenolate anion and a metal cation can be pivotal for NLO properties. Given that this compound consists of the NLO-active p-nitrophenolate anion and a magnesium cation that can facilitate a stable crystal lattice, it stands as a theoretical candidate for exploration as an NLO material. Its properties would be contingent on its ability to crystallize in a non-centrosymmetric space group.
Table 1: NLO Properties of Analogous Organic Materials
| Compound | Crystal System | Key Finding |
|---|---|---|
| Urea p-nitrophenol (UPN) | Triclinic | Exhibits a wide transparency window and a linear band gap energy of 3.18 eV, making it suitable for optoelectronic applications. researchgate.net |
| 3-nitroaniline:3-nitrophenol | Orthorhombic | The transfer of a proton from the phenol to the aniline (B41778) enhances the molecular hyperpolarizabilities of the components. inoe.ro |
Sensing Applications in Chemical Detection (e.g., humidity, specific analytes)
The development of reliable chemical sensors is crucial for industrial process control, environmental monitoring, and human safety. Materials based on metal-organic frameworks (MOFs) have gained significant attention as promising sensing materials due to their high porosity, large specific surface area, and tunable structures. nih.govnih.gov These characteristics provide numerous active sites for interaction with analyte molecules. nih.gov
While this compound is not a conventional MOF, it shares the fundamental components of a metal ion and an organic linker. This structure suggests its potential application in chemical sensing, particularly by analogy with other metal-containing materials used for detecting humidity and other analytes.
Humidity Sensing: MOF-based humidity sensors operate on the principle that the adsorption of water molecules into the porous structure causes a change in the material's physical properties, such as impedance, capacitance, or fluorescence. nih.govnih.gov The hydrophilicity of the material is a key factor. This is often enhanced by the presence of hydrophilic groups like metal-oxygen clusters or amino groups within the structure. mdpi.com For example, the MOF known as MIL-101(Cr) shows a significant impedance change in response to humidity, attributed to the hydrophilicity of its chromium-oxygen clusters. nih.gov
By analogy, the magnesium and oxygen atoms in the phenolate (B1203915) group of this compound could serve as hydrophilic sites, attracting and interacting with water molecules. This interaction would alter the dielectric environment or conductivity of the material, forming the basis for a humidity sensor. The performance of such a sensor would depend on the material's porosity and the stability of its interaction with water.
Detection of Other Analytes: Beyond humidity, the specific chemical functionalities of the p-nitrophenolate ligand could be exploited for detecting other analytes. The nitroaromatic structure is electrochemically active, meaning it can be reduced at an electrode. This property is the basis for many electrochemical sensors designed to detect nitrophenols in water. acs.orgnih.gov A sensor fabricated from this compound could potentially be used to detect analytes that can interact with and alter the reduction potential of the nitro group. The magnesium ion could also play a role in selectively binding certain analytes, enhancing the sensor's specificity. Fluorescent detection is another possibility, as magnesium ions are known to be detectable via fluorescent probes, suggesting that a material incorporating magnesium could be designed to show a fluorescent response upon binding a target analyte. nih.govrsc.org
Table 2: Performance of Selected MOF-Based Humidity Sensors
| MOF Material | Sensing Principle | Humidity Range | Response/Recovery Time |
|---|---|---|---|
| MIL-101(Cr) | Impedance | 33–95% RH | 17 s / 90 s |
| NH₂-MIL-125(Ti) | Impedance | 11–95% RH | 45 s / 50 s |
| Cu₃(benzenetricarboxylate)₂ (Cu-BTC) | Surface Acoustic Wave (SAW) | 0.28 to 14,800 ppmv | Rapid and reproducible |
Environmental Behavior and Transformation Pathways of Magnesium P Nitrophenolate
Adsorption and Desorption Processes onto Environmental Sorbents
Mechanism of Interlayer Incorporation in Layered Materials
Layered double hydroxides (LDHs), which are materials with a general formula of [M²⁺₍₁₋ₓ₎ M³⁺ₓ (OH)₂]ˣ⁺ (Aⁿ⁻)₍ₓ/ₙ₎ · mH₂O, can effectively remove p-nitrophenolate from water. nih.gov The mechanism often involves the incorporation of the p-nitrophenolate anion into the interlayer space of the LDH structure. nih.govnih.gov This process, known as intercalation, typically occurs through ion exchange, where the p-nitrophenolate anion replaces the original anions (like chloride or nitrate) present in the LDH interlayer. rsc.orgrsc.orgcapes.gov.br
Studies using techniques such as X-ray diffraction (XRD) and Fourier transform infrared (FTIR) spectroscopy have confirmed the incorporation of p-nitrophenol (PNP) molecules into the interlayer of LDH structures during the hydration of layered double oxides (LDO). nih.gov The process can exhibit selectivity; for instance, [LiAl₂(OH)₆]Cl·xH₂O LDH shows a preference for intercalating the 4-nitrophenolate (B89219) isomer over other mononitrophenolate isomers. rsc.orgrsc.org The rate of intercalation can be rapid, though it may compete with other anions, and the selectivity can be influenced by factors like temperature and the solvent system used. rsc.orgrsc.org
Conventional methods for intercalation rely on interactions such as diffusion, ion exchange, and acid-base reactions between the guest molecule (p-nitrophenolate) and the host (layered material). researchgate.net
Isotherm and Kinetic Modeling of Adsorption
The adsorption behavior of p-nitrophenol and its phenolate (B1203915) form is often described using isotherm and kinetic models to quantify the adsorbent's capacity and the rate of uptake.
Adsorption Isotherms: These models describe the equilibrium distribution of the adsorbate between the liquid and solid phases.
Freundlich Isotherm: This model is frequently found to be a good fit for PNP adsorption on various materials, including LDOs, modified activated carbons, and biochars. nih.govnih.govresearchgate.netiwaponline.com It suggests a heterogeneous surface and multilayer adsorption. nih.govresearchgate.net
Langmuir Isotherm: This model, which assumes monolayer adsorption on a homogeneous surface, has been shown to fit PNP adsorption data on certain types of activated carbon. nih.goviwaponline.com
Other Models: The Redlich-Peterson and Tóth isotherm models have also been successfully applied to describe PNP adsorption. researchgate.net
Adsorption Kinetics: These models describe the rate of adsorbate removal from the solution.
Pseudo-Second-Order Model: This kinetic model provides the best correlation for PNP adsorption onto a variety of sorbents, including LDOs and activated carbons. nih.govnih.goviwaponline.com A good fit to this model suggests that the adsorption process is likely controlled by chemisorption, involving valence forces through the sharing or exchange of electrons.
Intra-particle Diffusion Model: Studies indicate that intra-particle diffusion can be a rate-limiting step in the adsorption process, particularly for porous materials like LDOs. nih.gov
The table below summarizes the findings from a study on the adsorption of p-nitrophenol onto activated carbon derived from walnut peel, illustrating the application of these models.
| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Removal (%) at pH 3 |
|---|---|---|---|
| Zinc Chloride Activated Carbon | Langmuir | Pseudo-Second-Order | 87.3 |
| Ammonium Hydroxide (B78521) Modified Carbon | Freundlich | Pseudo-Second-Order | 90.8 |
| Sodium Hydroxide Modified Carbon | Freundlich | Pseudo-Second-Order | 92.0 |
Photochemical Degradation in Aqueous and Atmospheric Environments
Photochemical degradation is a significant pathway for the transformation of p-nitrophenolate in the environment, particularly in sunlit surface waters and the atmosphere. This process involves the breakdown of the compound upon absorption of light energy, often facilitated by photocatalysts.
Influence of pH, Light Wavelength, and Sensitizers
The efficiency of photodegradation is highly dependent on several environmental factors.
Influence of pH: The solution pH is a critical variable as it affects the surface charge of photocatalysts and the chemical form of the target molecule. scirp.orgresearchgate.net p-Nitrophenol has a pKa of approximately 7.15. researchgate.netnih.gov At a pH below 7.15, it exists predominantly in its neutral molecular form, while at a higher pH, it is in the anionic p-nitrophenolate form. researchgate.netnih.gov The degradation rate can vary significantly with pH. For example, in TiO₂-mediated photodegradation, the maximum rate was observed in highly acidic solution (pH 3), with another peak in degradation around pH 7, while the rate decreased at pH values beyond 7.5. scirp.org In another study using ZnO as a photocatalyst, the optimal pH for degradation was found to be 11. aip.org This complex relationship arises from the electrostatic interactions between the catalyst surface and the phenolate anion. scirp.orgresearchgate.net
Influence of Light Wavelength: The wavelength of light determines the energy available to initiate the photochemical reaction. Degradation is often studied using UV light, for instance at a wavelength of 254 nm, which is effective in promoting the breakdown of p-nitrophenol. scirp.orgnih.govresearchgate.net However, significant research has focused on developing photocatalysts that can utilize visible light, which constitutes a larger portion of the solar spectrum. acs.orgmdpi.com For example, a Cu₂O/TiO₂ heterojunction network catalyst has shown high efficiency in degrading p-nitrophenol under artificial solar light. acs.org
Influence of Sensitizers (Photocatalysts): The presence of semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) can dramatically accelerate the degradation of p-nitrophenolate. scirp.orgaip.orgnih.gov These materials, when irradiated with light of sufficient energy, generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents that attack the organic molecule. mdpi.com The addition of other substances can further enhance the process. For instance, hydrogen peroxide (H₂O₂) and metal ions like Cu(II) and Fe(II) can increase the degradation rate by promoting the formation of reactive radicals. scirp.orgnih.gov
Identification of Photodegradation Products
The photochemical degradation of p-nitrophenolate proceeds through a series of intermediate products before, ideally, achieving complete mineralization to carbon dioxide and water. scirp.orgmdpi.com
The initial step in the degradation process under UV light can involve the photo-ionization of p-nitrophenol to produce its radical cation (p-NP•+) and a hydrated electron. nih.gov The radical cation can then deprotonate to form a phenoxyl radical, which reacts with oxygen, leading to the cleavage of the benzene (B151609) ring. nih.gov
High-performance liquid chromatography (HPLC) analysis has identified several aromatic intermediates during the photodegradation process. Common products include:
Hydroquinone (B1673460) nih.gov
p-Benzoquinone nih.gov
4-Nitrocatechol nih.gov
Further oxidation breaks down these aromatic intermediates into smaller, non-aromatic molecules such as organic acids, aldehydes, and ketones before they are ultimately mineralized. nih.gov
Chemical Transformation in Aquatic and Soil Systems
In soil and aquatic environments, the transformation of p-nitrophenolate is largely driven by microbial biodegradation, although abiotic processes can also contribute. nih.govcdc.gov
p-Nitrophenol is considered a persistent environmental pollutant. nih.govnih.gov Its fate in soil and water is influenced by its tendency to adsorb to soil particles, a process that is enhanced in soils with high clay or organic carbon content. wikipedia.org
The primary transformation pathway in these environments is biodegradation by a wide variety of microorganisms, including bacteria and microalgae. nih.gov These organisms have evolved enzymatic pathways to break down the compound, using it as a source of carbon and energy. Two major biodegradation pathways have been identified:
The Hydroquinone Pathway: In this pathway, p-nitrophenol is converted by a monooxygenase to benzoquinone, which is then reduced to hydroquinone. The hydroquinone ring is subsequently cleaved, and the resulting products enter central metabolic pathways. nih.gov
The Hydroxyquinol Pathway: Here, p-nitrophenol is first hydroxylated to form 4-nitrocatechol. nih.govnih.gov This is then converted to 1,2,4-benzenetriol, which is further degraded to maleylacetate. nih.gov Maleylacetate is then reduced to β-ketoadipate, which enters the tricarboxylic acid (TCA) cycle. nih.gov
The rate of biodegradation can vary significantly depending on environmental conditions. The half-life of 4-nitrophenol (B140041) in topsoil can be as short as one to three days under aerobic conditions, but it extends to around 14 days under anaerobic conditions. cdc.gov In water, the half-life can range from one to eight days in freshwater and is significantly longer in seawater. cdc.gov Ultimately, microbial action can lead to the complete mineralization of the compound. nih.gov
Hydrolytic Stability and Degradation
The stability of the p-nitrophenolate ion in water is influenced by both abiotic and biotic degradation processes. While the salt itself readily dissolves and dissociates, the resulting p-nitrophenolate/p-nitrophenol molecule undergoes several transformation pathways.
Hydrolysis: The p-nitrophenolate ion is the conjugate base of p-nitrophenol. In water, it exists in equilibrium with p-nitrophenol, with the position of the equilibrium being pH-dependent. Hydrolysis of the p-nitrophenol molecule itself, in the sense of a reaction with water that breaks it down under typical environmental conditions, is not a primary degradation pathway. nih.gov However, enzymatic hydrolysis by phosphatases can cleave phosphate (B84403) esters of p-nitrophenol, releasing p-nitrophenol into the environment. nih.govwikipedia.org
Biodegradation: Biodegradation is a major pathway for the removal of p-nitrophenol from soil and water. cdc.gov Various microorganisms have been shown to be capable of degrading PNP. For instance, an engineered strain of Escherichia coli was able to completely degrade 1 mM of PNP within 8 hours. nih.gov A strain of Stenotrophomonas sp. isolated from a contaminated aquifer could utilize PNP as a source of carbon and nitrogen, degrading up to 1.0 mM within 62 hours. nih.gov The degradation can occur under both aerobic and anaerobic conditions, though rates may differ. In topsoil, the half-life of p-nitrophenol can be about one to three days under aerobic conditions and around 14 days under anaerobic conditions. cdc.gov The degradation process often involves the conversion of p-nitrophenol to intermediates like hydroquinone, which are then further broken down. nih.govnih.gov
Photolysis: In surface waters, photolysis can be an important degradation process. cdc.gov The presence of sunlight can lead to the breakdown of p-nitrophenol, with estimated half-lives ranging from one to eight days in freshwater. cdc.gov
The table below summarizes findings on the degradation of p-nitrophenol by various methods.
Table 1: Research Findings on p-Nitrophenol Degradation| Degradation Method | Organism/System | Initial Concentration | Degradation Time/Rate | Reference |
|---|---|---|---|---|
| Biodegradation | Engineered Escherichia coli | 1 mM | 100% degradation in 8 hours | nih.gov |
| Biodegradation | Engineered Escherichia coli | 5 mM | 100% degradation in 24 hours | nih.gov |
| Biodegradation | Stenotrophomonas sp. CERAR5 | 1.0 mM | 100% degradation in 62 hours | nih.gov |
| Plasma Catalysis | Pulsed discharge plasma-TiO₂ | Not specified | 88.8% removal in 10 minutes | nih.gov |
| Photolysis | Freshwater Environment | Not specified | Half-life of 1-8 days | cdc.gov |
| Aerobic Biodegradation | Topsoil | Not specified | Half-life of 1-3 days | cdc.gov |
| Anaerobic Biodegradation | Topsoil | Not specified | Half-life of 14 days | cdc.gov |
Interaction with Dissolved Organic Matter and Mineral Surfaces
The transport and bioavailability of p-nitrophenolate in the environment are significantly affected by its interactions with naturally occurring substances such as dissolved organic matter and mineral surfaces.
Interaction with Dissolved Organic Matter (DOM): Dissolved organic matter, particularly from sources like biochar, can influence the degradation of p-nitrophenol. nih.govresearchgate.net Studies have shown that biochar-derived DOM (BDOM) can degrade PNP through both oxidative and reductive processes. nih.gov The degradation extent was significant, with BDOM prepared at 500°C showing a degradation capacity of 9.54 mg of PNP per mg of BDOM. nih.govresearchgate.net However, DOM can also facilitate the transport of contaminants by forming complexes, which could potentially increase their mobility in soil. researchgate.net The interaction is complex; in some cases, DOM competes with the pollutant for sorption sites on soil particles, which can enhance leaching. researchgate.net
Interaction with Mineral Surfaces: The adsorption of p-nitrophenol onto mineral surfaces is a key process that can retard its movement in soil and sediments. acs.org This adsorption is pH-dependent, as the charge of both the p-nitrophenol molecule and the mineral surface changes with pH. cdc.govresearchgate.net Anionic forms of p-nitrophenol, which are prevalent at higher pH, tend to have higher mobility and greater leaching potential due to electrostatic repulsion from negatively charged mineral surfaces. cdc.govresearchgate.net Studies have investigated the adsorption of PNP on various materials:
Zeolites: Natural zeolites like clinoptilolite have been shown to adsorb p-nitrophenol from aqueous solutions. zeocat.es The process follows first-order kinetics and the adsorption isotherms can be described by Langmuir and Freundlich models. zeocat.es
Activated Carbon: Activated carbon is a highly effective adsorbent for p-nitrophenol, with its performance influenced by surface chemistry and textural properties. researchgate.net
Metal-Organic Frameworks (MOFs): A composite of aluminum-based MOF and reduced graphene oxide demonstrated a high uptake rate for PNP, driven by hydrogen bonding and π-π dispersion forces. nih.gov
The table below presents data on the adsorption of p-nitrophenol on different mineral and organic surfaces.
Table 2: Adsorption Characteristics of p-Nitrophenol on Various Surfaces| Adsorbent | Adsorption Model | Key Findings | Reference |
|---|---|---|---|
| Clinoptilolite (Zeolite) | Langmuir & Freundlich | Adsorption follows first-order kinetics; L-curve isotherms observed. | zeocat.es |
| Activated Carbon | Freundlich | Oxidation of carbon surface affects adsorption capacity. | |
| Activated Carbon Fiber (ACF) | Freundlich & Pseudo-second-order kinetic | Adsorption is pH-dependent; desorption of 92.7% achieved with NaOH. | researchgate.net |
| Aluminum MOF/Reduced Graphene Oxide | Langmuir & Pseudo-second-order kinetic | High uptake rate; spontaneous and endothermic process. | nih.gov |
Environmental Mobility and Transport Studies in Various Media
The mobility of p-nitrophenol, and by extension its magnesium salt, is determined by its partitioning between air, water, soil, and sediment. cdc.gov
Transport in Water and Soil: Due to its moderate water solubility, p-nitrophenol can migrate through soil and potentially contaminate groundwater. wikipedia.orgnih.gov Its mobility in soil is largely governed by adsorption to soil organic matter and clay minerals. cdc.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. Log Koc values for p-nitrophenol have been reported in the range of 1.71 to 2.42, indicating a moderate potential for adsorption. cdc.gov The mobility of TNT degradation products, which can be structurally similar to other nitroaromatics, has been found to be lower than the parent compound in environments where adsorption to clay minerals is the dominant process. wikipedia.org Alkaline soil conditions have been found to be favorable for the removal of PNP. nih.gov
Distribution in Environmental Compartments: A non-steady-state equilibrium model predicted the environmental distribution of p-nitrophenol, with the vast majority partitioning into water. cdc.gov The predicted distribution was as follows:
Water: 94.6%
Sediment: 4.44%
Soil: 0.95%
Air: 0.0006%
Biota: 0.00009%
This modeling suggests that if Magnesium p-nitrophenolate enters the environment, its primary reservoir will be aquatic systems. cdc.gov The low vapor pressure of p-nitrophenol means that only a very small fraction is expected to remain in the atmosphere. cdc.gov
The table below outlines the predicted environmental distribution of p-nitrophenol.
Table 3: Predicted Environmental Compartmentalization of p-Nitrophenol| Environmental Compartment | Predicted Distribution (%) | Reference |
|---|---|---|
| Water | 94.6 | cdc.gov |
| Sediment | 4.44 | cdc.gov |
| Soil | 0.95 | cdc.gov |
| Air | 0.0006 | cdc.gov |
| Biota | 0.00009 | cdc.gov |
Advanced Analytical Methodologies for Characterization in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of p-nitrophenol, offering powerful separation from interfering substances in various samples. nih.govscienceopen.com
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of p-nitrophenol due to its applicability to a wide range of polar compounds. nih.gov Isocratic reversed-phase HPLC (RP-HPLC) methods coupled with UV-Vis detection are commonly employed for the simultaneous analysis of p-nitrophenol and its potential metabolites. nih.govnih.gov
A typical method involves a C18 column with a mobile phase consisting of an organic modifier like methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution to control the pH. nih.govchromatographyonline.com For instance, an optimized separation can be achieved with a mobile phase of methanol and a 0.01 M citrate (B86180) buffer (pH 6.2) in a 47:53 (v/v) ratio, which may also contain an ion-pairing agent like tetrabutyl-ammonium-bromide (TBAB) to improve peak shape and retention. nih.gov Detection is often performed at 290 nm, a wavelength suitable for the simultaneous detection of PNP and its conjugates. nih.gov Another successful mobile phase uses a 50 mM acetate (B1210297) buffer (pH 5.0) with acetonitrile (80:20, v/v) at a flow rate of 3 mL/min, allowing for separation in under 3.5 minutes. chromatographyonline.com
Advanced detection systems, such as photodiode array (PDA) detectors, offer the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. nih.govresearchgate.net The use of monolithic columns can also enhance separation efficiency and reduce analysis time. chromatographyonline.com For complex matrices like groundwater from ammunition waste sites, solid-phase extraction (SPE) is a crucial pre-treatment step to concentrate the analyte and remove interfering compounds, achieving detection limits in the range of 0.1-0.5 µg/L. nih.gov
Table 1: HPLC Method Parameters for p-Nitrophenol Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 | Chromolith RP-18e |
| Mobile Phase | Methanol-0.01 M citrate buffer (pH 6.2) (47:53, v/v) with 0.03 M TBAB | 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection Wavelength | 290 nm | Maximum absorbance wavelength |
| Internal Standard | 4-ethylphenol (ETP) | 2-chlorophenol |
| Analysis Time | < 14 min | < 3.5 min |
Gas chromatography is a powerful technique for separating volatile compounds. researchgate.net However, p-nitrophenol's polarity and low volatility can lead to poor chromatographic performance, such as peak tailing and interaction with active sites in the GC system. researchgate.net To overcome these issues, derivatization is an essential step. nih.govsigmaaldrich.com This process converts the polar hydroxyl group of p-nitrophenol into a less polar, more volatile, and more thermally stable derivative. nih.gov
Common derivatization techniques include silylation, alkylation, or acylation. nih.govjfda-online.com Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is frequently used. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. sigmaaldrich.com Another approach is methylation, for example, using trimethylsilyldiazomethane. This has been shown to significantly improve chromatogram quality, yielding sharp peaks and lowering the detection limit by approximately 100-fold to 0.5 ng/mL. nih.gov
The derivatized sample is then analyzed by GC-MS. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the resulting fragments, offering high selectivity and sensitivity. nih.gov This combination is particularly valuable for identifying and quantifying p-nitrophenol and its derivatives in complex environmental samples like diesel exhaust particles. nih.gov
Table 2: GC-MS Derivatization Agents for p-Nitrophenol Analysis
| Derivatization Technique | Reagent | Targeted Functional Group | Benefit |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increases volatility and thermal stability |
| Silylation | N-trimethylsilylimidazole (TMSI) | Hydroxyl (-OH), Phenols, Thiols | Replaces active hydrogen with a non-polar TMS group |
| Alkylation (Methylation) | Trimethylsilyldiazomethane | Hydroxyl (-OH) | Produces sharp peaks and significantly lowers detection limits |
| Acylation | Fluorinated anhydrides | Alcohols, Phenols, Amines | Greatly increases volatility and improves detectivity |
Electrochemical Methods for Detection and Speciation
Electrochemical methods offer a cost-effective, rapid, and highly sensitive alternative for the detection of p-nitrophenol. researchgate.netmdpi.com These techniques are based on the electrochemical reduction of the nitro group or oxidation of the hydroxyl group at an electrode surface. electrochemsci.org
Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used for p-nitrophenol analysis. frontiersin.org CV is valuable for studying the electrochemical behavior of p-nitrophenol, revealing information about its redox processes. researchgate.netnih.gov The electrochemical process on a glassy carbon electrode (GCE) typically involves an irreversible reduction of the nitrophenol to hydroxylaminophenol. frontiersin.orgnih.gov
DPV is a more sensitive technique for quantitative analysis. electrochemsci.orgrsc.org By applying a series of regular voltage pulses, DPV enhances the peak current and improves the signal-to-noise ratio, allowing for lower detection limits. mdpi.com The performance of these techniques can be significantly enhanced by modifying the working electrode. rsc.orgnih.gov For example, electrodes modified with materials like cyclodextrin-decorated gold nanoparticles on mesoporous carbon or vertically-ordered mesoporous silica-nanochannel films have shown excellent performance, with wide linear response ranges and low detection limits. nih.govrsc.org One study using a modified GCE reported linear ranges of 10 nM–1 μM and 1–30 μM with a regression coefficient (R²) of 0.996 and 0.992, respectively. frontiersin.orgnih.gov Another sensor achieved a detection limit of 1.25 ± 0.06 µM. mdpi.com
Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. wikipedia.org An ISE converts the concentration of the target ion into an electrical potential, which is measured against a reference electrode. wikipedia.org While ISEs for alkali metal cations like magnesium (Mg²⁺) are well-established, the development of a highly selective ISE specifically for the p-nitrophenolate anion is a more specialized area of research.
The principle of an anion-selective ISE would involve a membrane containing an ionophore that selectively binds to the p-nitrophenolate anion. This binding event would generate a potential difference across the membrane, which, according to the Nernst equation, is proportional to the logarithm of the anion's activity. wikipedia.org The development of such an electrode would offer a simple and direct method for determining the concentration of the magnesium p-nitrophenolate salt by measuring the anion's activity. However, a significant challenge in complex matrices is the potential for interference from other anions, which can reduce the accuracy and selectivity of the measurement. wikipedia.org
Advanced Spectrophotometric Methods with Interference Mitigation
UV-Vis spectrophotometry is a straightforward and widely available technique for quantifying p-nitrophenol. scienceopen.com p-Nitrophenol exhibits characteristic absorption peaks, typically around 317 nm in acidic conditions and 400 nm in alkaline conditions, corresponding to the protonated and deprotonated forms, respectively. nih.govscienceopen.com
However, in complex environmental or biological samples, the presence of interfering substances can be a major issue. nih.gov For example, engineered nanoparticles like nano-Fe(OH)₃, which can be present in water treatment systems, strongly absorb at the same wavelengths as p-nitrophenol, leading to inaccurate measurements. nih.govscienceopen.comnih.gov
To address this, advanced methods focus on interference mitigation. One successful strategy involves a pre-treatment step to eliminate the interfering species. For nano-Fe(OH)₃ interference, a method was developed that includes acidification with hydrochloric acid (HCl), heating to 60°C, and adding ascorbic acid as a masking agent. nih.govnih.govresearchgate.net The HCl dissolves the nano-Fe(OH)₃, and the ascorbic acid reduces the resulting Fe(III) to Fe(II), which has minimal absorbance at the analytical wavelength for p-nitrophenol (317 nm). researchgate.net This method has demonstrated good accuracy and reproducibility in various water samples. nih.gov Another approach uses solid-phase extraction with modified nanometer TiO₂ to preconcentrate p-nitrophenol and separate it from interfering substances like benzoate (B1203000) and phenol (B47542) before spectrophotometric determination. rsc.org
Table 3: Interference Mitigation in Spectrophotometric Analysis of p-Nitrophenol
| Interfering Substance | Mitigation Strategy | Reagents/Conditions | Analytical Wavelength |
|---|---|---|---|
| Nano-Fe(OH)₃ | Acidification, Heating, and Masking | 5% HCl, 60°C for 20 min, 1% Ascorbic Acid | 317 nm |
| Benzoate, Phenol | Solid-Phase Extraction | 1-hydroxy-2-naphthoic acid-modified nanometer TiO₂ | Not specified |
| High-energy free radicals | Quenching | Methanol | 317 nm |
UV-Vis Spectrophotometry with Advanced Sample Pretreatment
UV-Vis spectrophotometry is a widely accessible method for quantifying p-nitrophenol due to its strong chromophoric properties. scienceopen.com The analysis leverages the pH-dependent absorption characteristics of p-nitrophenol. nih.govumcs.pl In acidic solutions (pH < 7), p-nitrophenol exhibits a maximum absorbance (λ_max) at approximately 317-320 nm. nih.govumcs.pl Under basic conditions (pH > 7), deprotonation of the phenolic hydroxyl group yields the p-nitrophenolate anion, which is yellow and shows a significant bathochromic shift, with a λ_max around 400-405 nm. nih.govumcs.plnih.gov An isosbestic point, where the molar absorptivity of the acidic and basic forms is equal, has been identified at 347 nm, which can be used for quantification regardless of pH. researchgate.net
The analysis of "Phenol, p-nitro-, magnesium salt" in complex environmental or biological matrices is often hindered by interfering substances. scienceopen.comnih.gov For instance, the presence of engineered nanoparticles (ENPs) like nano-Fe(OH)₃ can interfere with the determination of PNP due to their own strong absorption in the same UV-Vis region. nih.govresearchgate.net To overcome this, advanced sample pretreatment methods are crucial. A notable technique involves acidification and masking. In one method, hydrochloric acid (HCl) is added to the sample, which serves two purposes: it protonates the p-nitrophenolate to the less colored p-nitrophenol (for analysis at 317 nm) and it dissolves the interfering acid-labile nanoparticles. scienceopen.comnih.gov Subsequently, a masking agent like ascorbic acid can be added to reduce any resulting metal ions (e.g., Fe³⁺ to Fe²⁺) to prevent further interference. scienceopen.comnih.gov The optimized conditions for this pretreatment may involve heating the sample at a specific temperature (e.g., 60°C) for a set time to ensure the complete dissolution of interfering particles. scienceopen.comnih.gov
Table 1: UV-Vis Spectrophotometry Pretreatment Example for PNP in Complex Aqueous Samples
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Acidification | 5% Hydrochloric Acid (HCl) | Dissolves interfering nanoparticles (e.g., nano-Fe(OH)₃); converts phenolate (B1203915) to phenol for analysis at ~317 nm. | scienceopen.comnih.gov |
| Heating | 60°C for 20 minutes | Accelerates the dissolution of interfering colloids. | scienceopen.comnih.gov |
| Masking Agent | 1 g/L Ascorbic Acid | Reduces interfering metal ions (e.g., Fe³⁺) to prevent secondary interference. | scienceopen.comnih.gov |
| Co-solvent | 10% Methanol | Can be used to quench high-energy free radicals and improve solubility. | scienceopen.comnih.gov |
Chemometric Approaches for Multi-Component Analysis
In many instances, p-nitrophenol may exist in a mixture with other structurally similar compounds, such as other nitrophenol isomers, leading to severely overlapping spectra in UV-Vis analysis. nih.gov Resolving these mixtures using classical spectrophotometric methods is challenging. Chemometrics provides powerful statistical and mathematical tools to deconvolve such complex data.
Methods like Principal Component Analysis (PCA), Partial Least Squares (PLS), and advanced neural network models can be applied to UV-Vis spectral data to enable the simultaneous quantification of multiple components without requiring prior physical separation. nih.govwiley.com For the analysis of nitrophenol-type compounds, two notable chemometric approaches are Wavelet Packet Transform-Elman Recurrent Neural Network (WPT-ERNN) and Least Square Support Vector Machines (LS-SVM). nih.gov
WPT-ERNN: This method combines wavelet packet transform (WPT) for signal denoising with an Elman recurrent neural network (ERNN) for calibration. The WPT enhances the quality of the signal by removing noise, while the ERNN model handles the non-linear relationships in the spectral data, improving the prediction accuracy for each component in the mixture. nih.gov
LS-SVM: This technique is effective for learning in high-dimensional spaces, even with a limited number of training samples. It simplifies the computational complexity compared to standard SVM by solving a set of linear equations, making it a robust method for deconvoluting overlapping spectra of nitrophenols. nih.gov
These chemometric methods have been shown to be successful for the simultaneous determination of nitrophenol-type compounds, outperforming traditional multivariate linear regression (MLR) and PLS models, especially when severe spectral overlap is present. nih.gov
Coupled Techniques for Comprehensive Analysis
For higher sensitivity, selectivity, and more comprehensive characterization, coupled or hyphenated analytical techniques are employed.
LC-MS/MS for Trace Analysis and Metabolite Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace analysis of organic compounds like p-nitrophenol in highly complex matrices such as biological fluids, food, and environmental samples. nih.govlcms.cz The technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and specificity of tandem mass spectrometry. lcms.czresearchgate.net
For the analysis of p-nitrophenol, a reversed-phase C18 column is commonly used for separation. nih.govchromforum.org The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid to control pH and improve ionization. researchgate.netnih.gov
Tandem mass spectrometry, often using a triple quadrupole (QqQ) mass analyzer, is typically operated in Multiple Reaction Monitoring (MRM) mode. shimadzu.com This involves selecting the precursor ion of p-nitrophenol (e.g., [M-H]⁻ at m/z 138 in negative ion mode) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. shimadzu.com This high specificity allows for quantification at very low levels, even in the presence of co-eluting matrix components. LC-MS/MS is also invaluable for metabolite identification. nih.govlcms.cz In biological systems, p-nitrophenol can be metabolized through Phase I and Phase II detoxification pathways, leading to conjugated metabolites such as p-nitrophenol glucuronide and p-nitrophenol sulfate. nih.govnih.gov LC-MS/MS can detect and tentatively identify these metabolites by targeting their specific precursor and product ions, providing crucial information on the metabolic fate of the compound. nih.govresearchgate.net
ICP-MS for Elemental Composition and Speciation
To confirm the elemental composition and quantify the magnesium content of "this compound," Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique. nih.govnih.gov ICP-MS offers exceptionally low detection limits, high sensitivity, and the ability to perform isotopic analysis for a wide range of elements. rsc.org
For the analysis, the sample is first digested, typically using concentrated nitric acid, to break down the organic part (p-nitrophenolate) and bring the magnesium into a simple aqueous solution. nih.gov The resulting solution is then introduced into the high-temperature argon plasma of the ICP-MS system, which atomizes and ionizes the elements. The mass spectrometer then separates the ions based on their mass-to-charge ratio.
To ensure accuracy, an internal standard (an element not present in the sample, such as aluminum, scandium, or gallium) is typically added to the samples and calibrators to correct for instrumental drift and matrix effects. nih.govoup.com The method is validated for accuracy by analyzing certified reference materials (CRMs) with known magnesium concentrations. nih.govrsc.org ICP-MS provides a precise and reliable way to verify the stoichiometric ratio of magnesium to p-nitrophenolate in the salt. nih.gov
Quality Assurance and Quality Control in Analytical Methods
The reliability of data generated by the analytical methods described above depends on rigorous quality assurance and quality control (QA/QC) protocols. This is achieved through comprehensive method validation, which establishes the performance characteristics of the method.
Validation Parameters: Limit of Detection, Limit of Quantification, Accuracy, Precision
Key validation parameters are defined and assessed to ensure the method is fit for its intended purpose.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the blank), but not necessarily quantified with acceptable precision and accuracy. sciex.com It is often estimated based on the signal-to-noise ratio (S/N), typically S/N ≥ 3. sciex.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. sciex.com The LOQ is crucial for trace analysis and is often defined as the concentration yielding an S/N ≥ 10 or as the lowest point on the calibration curve that meets specific criteria for accuracy and precision (e.g., within ±20%). sciex.comchromatographyonline.com
Accuracy: The closeness of the measured value to the true or accepted value. It is often expressed as percent recovery, determined by analyzing spiked samples or certified reference materials. nih.gov
Precision: The degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) for a set of replicate measurements. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov
The tables below summarize reported validation parameters for the analysis of p-nitrophenol and magnesium using various techniques.
Table 2: Validation Parameters for p-Nitrophenol (PNP) Analysis
| Technique | Matrix | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|---|---|---|---|---|---|
| UV-Vis | Aqueous | - | 0.39 mg/L | - | - | researchgate.net |
| UV-Vis | Spiked Urine | 6.30 µM (0.836 mg/L) | - | - | 3.5% | scispace.com |
| HPLC-UV | Rat Hepatic Microsomes | - | 0.1 µM (0.014 mg/L) | >90% | <12% (intra- and inter-day) | nih.gov |
| UPLC-MS/MS | Ritonavir (drug substance) | 0.1 ppm | 0.1 ppm | 97.8% - 103.2% | - | researchgate.net |
| LC-MS/MS (APCI) | Surface Water | 0.02 µg/L | 0.05 µg/L | - | - | shimadzu.com |
| HPLC-MS | Soil | 0.1-0.2 µg/kg | - | 61.7% - 90.8% | <10% | ykcs.ac.cn |
Table 3: Validation Parameters for Magnesium (Mg) Analysis by ICP-MS
| Technique | Matrix | Accuracy (% Recovery) | Precision (% CV) | Reference |
|---|---|---|---|---|
| ICP-MS | Serum | 100.11% | 0.21% - 0.36% | nih.gov |
| ICP-MS | Red Blood Cells | Within ±15% of target | ≤15% (total imprecision) | nih.gov |
| ICP-MS | Rock Standards | Agrees with recommended values | < ±0.06‰ (for δ²⁶Mg) | rsc.org |
Interlaboratory Comparison Studies
Interlaboratory comparison studies, also known as proficiency tests (PTs), are a cornerstone of quality assurance in analytical chemistry. They are essential for evaluating the performance of laboratories and validating the analytical methods they employ. Such studies involve a coordinating body sending identical, homogeneous test samples to a number of participating laboratories for analysis. The results are then compiled and statistically analyzed to assess the competence of the labs and the reliability of the methods used. The Organization for the Prohibition of Chemical Weapons (OPCW) regularly conducts proficiency tests to ensure laboratories can accurately identify relevant chemicals in various sample matrices, providing a model for such studies. scirp.org
While specific interlaboratory studies for "this compound" are not widely documented, a hypothetical proficiency test can be designed based on established principles. The primary goal of such a study would be to assess the ability of participating laboratories to accurately identify and quantify the compound in a challenging matrix.
Design of a Hypothetical Proficiency Test:
Test Material Preparation : A complex matrix, such as synthetic wastewater or soil, would be spiked with a known concentration of this compound. The material would be rigorously tested for homogeneity and stability before distribution. Multiple samples with different concentration levels (including a blank) would be prepared.
Participating Laboratories : A group of accredited laboratories would be invited to participate. They would receive the test samples along with instructions for handling, storage, and reporting.
Analytical Methods : Laboratories could be instructed to use a specific method (e.g., HPLC-UV) or allowed to use any validated method of their choice. The use of multiple methods, such as HPLC, GC-MS, and electrochemical sensors, would allow for a comparison of their performance. acs.orgscirp.org
Data Reporting : Participants would report their measured concentration of p-nitrophenolate, along with their limit of detection (LOD), limit of quantification (LOQ), and the uncertainty of their measurement.
Statistical Evaluation : The collected data would be analyzed by the coordinating body. The assigned value (the "true" concentration) would be determined from the known spiked amount or as the consensus value from expert laboratories. Each laboratory's performance would then be assessed using statistical tools like the z-score, calculated as:
z = (x - X) / σ
Where:
x is the result reported by the laboratory.
X is the assigned value.
σ is the standard deviation for proficiency assessment, often determined from the results of all participants or from a predictive model like the Horwitz equation.
A z-score between -2 and 2 is generally considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score outside this range is unsatisfactory.
The following tables illustrate the type of data that would be generated and analyzed in such a study.
Table 1: Hypothetical Interlaboratory Study Participants and Methods
| Laboratory ID | Country | Analytical Method Used |
|---|---|---|
| Lab 01 | USA | HPLC-UV |
| Lab 02 | Germany | GC-MS |
| Lab 03 | Japan | LC-MS/MS |
| Lab 04 | UK | UV-Vis Spectrophotometry |
| Lab 05 | Canada | Electrochemical Sensor |
| Lab 06 | France | HPLC-UV |
Table 2: Hypothetical Results and Performance Evaluation Assigned Value (X) = 5.20 mg/L; Standard Deviation for Proficiency (σ) = 0.50 mg/L
| Laboratory ID | Reported Value (x) (mg/L) | z-score | Performance Evaluation |
|---|---|---|---|
| Lab 01 | 5.35 | 0.30 | Satisfactory |
| Lab 02 | 5.10 | -0.20 | Satisfactory |
| Lab 03 | 5.25 | 0.10 | Satisfactory |
| Lab 04 | 6.10 | 1.80 | Satisfactory |
| Lab 05 | 4.20 | -2.00 | Questionable |
| Lab 06 | 5.40 | 0.40 | Satisfactory |
The results from such an interlaboratory comparison study would provide invaluable feedback to the participating laboratories, help identify potential issues with certain analytical methods, and ultimately ensure the generation of reliable and comparable data for the monitoring of this compound in various matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
